tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Description
tert-Butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived compound featuring a tert-butyl carbamate group at the 5-position of the heterocyclic core, with methyl and phenyl substituents at the 4- and 2-positions, respectively. This structural motif combines a rigid aromatic system (phenyl) with a sterically bulky protecting group (tert-butyl carbamate), making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl carbamate group enhances stability during synthetic processes, while the phenyl and methyl groups modulate electronic and steric properties, influencing reactivity and binding interactions in pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOBSGFPJMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. This often involves the use of controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications:
*Estimated based on structural analogs.
Key Structural and Functional Differences
Substituent Effects on Reactivity and Solubility :
- Phenyl vs. Isopropyl (C3H7) : The phenyl group in the target compound enhances π-π stacking interactions in drug-receptor binding, whereas the isopropyl group in the analog (CAS 1153077-35-0) improves lipophilicity for membrane permeability .
- Methoxy (OCH3) vs. Methyl (CH3) : The methoxy-substituted derivative (C10H16N2O3S) exhibits higher polarity, improving aqueous solubility but reducing metabolic stability compared to the methyl-substituted analog .
Synthetic Utility: Brominated analogs (e.g., 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone) serve as electrophilic intermediates in Suzuki-Miyaura couplings, enabling diversification of the thiazole core . tert-Butyl carbamate derivatives are preferred in peptide synthesis due to their stability under basic conditions and ease of deprotection .
Thermal Stability :
- Melting point data is sparse for carbamate derivatives, but brominated thiazoles (e.g., CAS 7520-95-8) demonstrate higher crystallinity (mp 117–118°C), suggesting stronger intermolecular forces compared to carbamates .
Biological Activity
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived compound with potential applications in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H18N2O2S
- Molar Mass : 290.38 g/mol
- Density : 1.196 g/cm³ (predicted)
- pKa : 12.48 (predicted)
These properties indicate its potential for interaction with various biological targets, particularly due to the presence of the thiazole moiety.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The thiazole structure enhances its interaction with cell membranes, facilitating penetration and subsequent antimicrobial action.
Antitumor Activity
Thiazole derivatives are known for their anticancer potential. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound B | 1.98 ± 1.22 | Induction of apoptosis |
The presence of electron-donating groups, such as methyl groups on phenyl rings, has been correlated with increased activity against tumor cells.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This suggests a potential role in neurodegenerative disease management.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing membrane permeability and disrupting bacterial cell function.
Investigation into Anticancer Properties
In a separate investigation focusing on anticancer properties, this compound was tested against A431 human epidermoid carcinoma cells. The compound demonstrated a dose-dependent reduction in cell viability, with molecular dynamics simulations revealing interactions with key apoptotic proteins.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
- Phenyl Group : The substitution at the 4-position enhances lipophilicity and cellular uptake.
- Tert-butyl Group : Provides steric bulk that may influence binding affinity and selectivity towards specific enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
